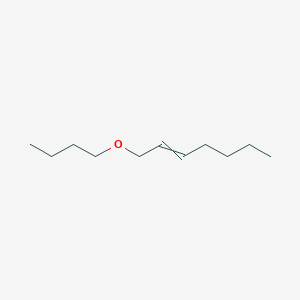
1-Butoxyhept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxyhept-2-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms The compound’s structure includes a butoxy group attached to the second carbon of a heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxyhept-2-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, the dehydration of 1-butoxyheptan-2-ol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid at elevated temperatures can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts and controlled reaction conditions to optimize the conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxyhept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon can reduce the double bond, yielding 1-butoxyheptane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: Epoxides, alcohols
Reduction: 1-Butoxyheptane
Substitution: Substituted alkenes with different functional groups
Scientific Research Applications
1-Butoxyhept-2-ene has several applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism by which 1-butoxyhept-2-ene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond reacts with oxidizing agents to form epoxides or alcohols. In reduction reactions, the double bond is hydrogenated to form a saturated alkane. The molecular targets and pathways involved in these reactions include the interaction of the double bond with catalysts or reagents, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
1-Butoxyhept-2-ene can be compared with other similar compounds such as:
1-Butoxybut-2-ene: Similar structure but with a shorter carbon chain.
1-Butoxyhex-2-ene: Similar structure but with a slightly shorter carbon chain.
1-Butoxyheptane: The saturated analog of this compound, lacking the double bond.
Uniqueness: this compound’s uniqueness lies in its specific structure, which includes a butoxy group and a double bond at the second carbon position. This configuration imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
32833-39-9 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
1-butoxyhept-2-ene |
InChI |
InChI=1S/C11H22O/c1-3-5-7-8-9-11-12-10-6-4-2/h8-9H,3-7,10-11H2,1-2H3 |
InChI Key |
UYESWHGPNGWKRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















